(1S,2R)-2-Aminocyclopentanol

Descripción general

Descripción

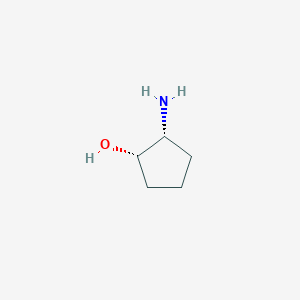

(1S,2R)-2-Aminocyclopentanol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, where the amino group is attached to the second carbon of a cyclopentane ring, and the hydroxyl group is attached to the first carbon. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules due to its chiral nature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Aminocyclopentanol can be achieved through several methods. One common approach involves the reduction of (1S,2R)-2-Nitrocyclopentanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the asymmetric reduction of 2-Cyclopentenone followed by amination.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of chiral catalysts to ensure the desired stereochemistry. Enzymatic resolution methods are also employed to separate the enantiomers from racemic mixtures, ensuring high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: (1S,2R)-2-Aminocyclopentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form cyclopentylamine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Cyclopentanone or cyclopentanal.

Reduction: Cyclopentylamine.

Substitution: Various substituted cyclopentanol derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

(1S,2R)-2-Aminocyclopentanol is utilized as a chiral building block in organic synthesis. Its stereochemistry is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

- Key Reactions :

- Mannich Reaction : Used to synthesize β-amino ketones.

- Oxidation and Reduction : Involves transformations to yield various derivatives, including cyclopentanones and cyclopentylamines.

| Reaction Type | Product Example | Application |

|---|---|---|

| Oxidation | Cyclopentanone | Solvent and intermediate |

| Reduction | Cyclopentylamine | Pharmaceutical intermediates |

| Substitution | N-alkyl derivatives | Fine chemicals production |

Medicinal Chemistry

The compound has shown promise in drug discovery, particularly as a precursor for biologically active molecules. Its ability to modulate biological activity makes it a candidate for developing new therapeutics.

- Case Study : Research on adenosine A1 receptor agonists has demonstrated that derivatives of this compound can enhance potency and selectivity for pain management therapies. For instance, modifications to the cyclopentyl ring have led to compounds with significantly improved selectivity for the A1 receptor compared to traditional agonists .

Biological Research

In biological studies, this compound has been explored for its interactions with various enzymes and receptors:

- Enzyme Interactions : It plays a role in biochemical pathways involving key enzymes like isocitrate dehydrogenase, influencing metabolic processes.

- Receptor Modulation : Compounds derived from this compound have been investigated for their effects on adenosine receptors, showing potential antinociceptive effects in preclinical models .

Mecanismo De Acción

The mechanism of action of (1S,2R)-2-Aminocyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparación Con Compuestos Similares

(1R,2S)-2-Aminocyclopentanol: The enantiomer of (1S,2R)-2-Aminocyclopentanol with different stereochemistry.

(1S,2R)-2-Bromocyclopentanol: A similar compound with a bromine atom instead of an amino group.

(1S,2S)-2-Aminocyclopentanol: A diastereomer with different stereochemistry at the second carbon.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical development.

Actividad Biológica

(1S,2R)-2-Aminocyclopentanol is a cyclic amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective agonist for adenosine receptors. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclopentane ring with an amino group and a hydroxyl group. Its stereochemistry is defined by the (1S,2R) configuration, which influences its biological interactions.

Adenosine Receptor Agonism

Research indicates that this compound derivatives exhibit significant activity at the human A1 adenosine receptor (hA1R). These compounds have been studied for their potential therapeutic effects in various conditions such as pain management and neuroprotection.

- Potency and Selectivity : In studies involving structure-activity relationship (SAR) assessments, derivatives of this compound demonstrated enhanced potency compared to adenosine itself. For instance, compounds modified with halogen substituents showed improved selectivity for the A1 receptor over other subtypes, indicating a promising avenue for drug development .

| Compound | A1R Potency (EC50) | Selectivity Ratio |

|---|---|---|

| This compound Derivative 1 | 0.0063 μM | 1500-fold over A2AR |

| This compound Derivative 2 | 0.039 μM | 1200-fold over A3R |

Analgesic Effects

Studies have reported that certain derivatives of this compound exhibit antinociceptive effects in preclinical models. For example, the compound N6-cyclopentyl adenosine was shown to be more potent than adenosine in reducing pain responses in animal models . This suggests that modifications to the basic structure can yield compounds with significant analgesic properties.

Study on Potency and Efficacy

In a study published in 2022, researchers synthesized several benzyloxy and phenoxy derivatives of this compound. The investigation focused on their binding affinities and functional activities at the hA1R. The results indicated that specific substitutions on the cyclopentyl ring significantly enhanced receptor binding and agonist activity .

- Findings : The most potent derivatives were those with halogen substitutions at the meta position of the aromatic ring. These compounds not only exhibited high potency but also maintained selectivity against other adenosine receptor subtypes.

Clinical Relevance

The implications of these findings are substantial for developing new treatments for conditions such as chronic pain and neurodegenerative diseases. The ability of these compounds to selectively activate A1 receptors could lead to therapies with fewer side effects compared to non-selective adenosine receptor agonists .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1S,2R)-2-Aminocyclopentanol with high stereochemical purity?

- Methodological Answer : Synthesis of this compound requires precise control over stereochemistry. Techniques such as asymmetric catalysis or resolution of racemic mixtures via chiral chromatography are critical. Evidence from stereoisomer-specific CAS numbers (e.g., 225791-13-9 for the (1S,2R) form) highlights the importance of verifying enantiomeric purity using chiral HPLC or polarimetry . Additionally, protecting groups for the amino and hydroxyl functionalities (e.g., Boc or benzyl groups) may be employed to prevent side reactions during cyclopentane ring formation .

Q. How can the physical stability of this compound hydrochloride be optimized during storage?

- Methodological Answer : The compound’s hydrochloride salt form (melting point: 191–196°C) is hygroscopic and should be stored under inert gas (N₂ or Ar) at 2–8°C to prevent degradation . Lyophilization or desiccation in vacuum-sealed containers is recommended for long-term stability. Regular purity checks via NMR or mass spectrometry are advised to detect hydrolysis or oxidation byproducts .

Q. What analytical techniques are most reliable for distinguishing this compound from its stereoisomers?

- Methodological Answer : X-ray crystallography provides definitive stereochemical confirmation , while ¹H/¹³C NMR can differentiate diastereomers via coupling constants (e.g., J values for vicinal protons on the cyclopentane ring). Chiral stationary phase GC or HPLC (e.g., using β-cyclodextrin columns) resolves enantiomers, as demonstrated by distinct retention times for (1S,2R) vs. (1R,2S) forms .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer : The cis- or trans-arrangement of amino and hydroxyl groups affects chelation with metal catalysts (e.g., Ru or Pd). For example, the (1S,2R) configuration may favor specific transition states in hydrogenation or amination reactions. Computational modeling (DFT) can predict steric and electronic effects, while kinetic studies under varying conditions (temperature, solvent polarity) quantify enantioselectivity .

Q. What strategies mitigate racemization during derivatization of this compound into peptidomimetics?

- Methodological Answer : Racemization risks arise during amide bond formation or esterification. Using mild coupling reagents (e.g., HATU or DCC) at low temperatures (<0°C) minimizes epimerization. Solid-phase synthesis with resin-bound intermediates can isolate reactive sites, while real-time monitoring via circular dichroism (CD) ensures stereochemical integrity .

Q. How can contradictory solubility data for this compound hydrochloride in polar solvents be resolved?

- Methodological Answer : Discrepancies in solubility (e.g., in water vs. ethanol) may stem from polymorphic forms or impurities. Recrystallization in solvent mixtures (e.g., ethanol/water) followed by XRD analysis identifies dominant crystal phases. Solubility parameters (Hansen or Hildebrand) should be calculated and validated experimentally using UV-Vis spectrophotometry .

Q. Key Research Applications

Propiedades

IUPAC Name |

(1S,2R)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31889-37-9 | |

| Record name | cis-2-Amino-cyclopentanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.